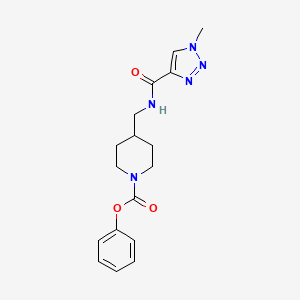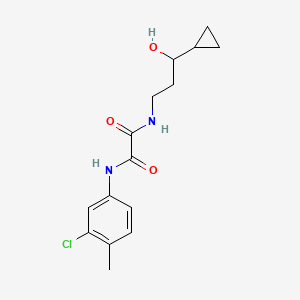
2-(Benzyloxy)-4-ethyl-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-4-ethyl-1-fluorobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, an ethyl group, and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-ethyl-1-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylphenol, benzyl bromide, and fluorobenzene.
Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 4-ethylphenol with benzyl bromide in the presence of a base such as potassium carbonate.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like cesium fluoride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can target the fluorine atom or the benzyloxy group, resulting in the formation of corresponding hydrocarbons.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Benzylic alcohols or ketones.
Reduction: Hydrocarbons with the removal of fluorine or benzyloxy groups.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-4-ethyl-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-4-ethyl-1-fluorobenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways: It can modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 2-(Benzyloxy)-4-methyl-1-fluorobenzene
- 2-(Benzyloxy)-4-ethyl-1-chlorobenzene
- 2-(Benzyloxy)-4-ethyl-1-bromobenzene
Comparison:
- Uniqueness: 2-(Benzyloxy)-4-ethyl-1-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs with different halogens or alkyl groups.
- Reactivity: The fluorine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro or bromo counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
4-ethyl-1-fluoro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-2-12-8-9-14(16)15(10-12)17-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIYTAHLOFDKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2527320.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)
![4-[1-(benzenesulfonyl)ethyl]-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-ethyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2527323.png)


![(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B2527326.png)
![(3Z)-1-[(3-fluorophenyl)methyl]-3-{[(2-methoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2527327.png)
![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one](/img/structure/B2527332.png)

![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)


